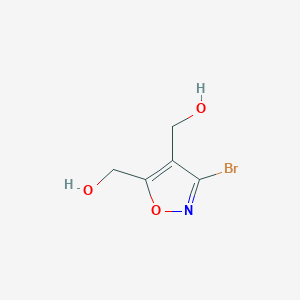

(3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoxazolyl methanols, including compounds structurally related to "(3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol," can be achieved through various methods. For example, the double diastereoselective synthesis of syn,syn-bis(1,2-isoxazolin-5-yl)methanols from nitrile oxides with diols in the presence of ethylmagnesium bromide demonstrates a pathway that could be adapted for the synthesis of our target compound (Kim et al., 2005). Additionally, the total synthesis of related complex natural products starting from simpler isoxazolyl methanols provides a conceptual framework for synthesizing complex structures from simpler precursors (Akbaba et al., 2010).

Molecular Structure Analysis

The molecular structure of isoxazolyl methanols can be elucidated through various spectroscopic techniques. For instance, the structure of a compound synthesized from isoxazol-5(4H)-one demonstrated through nuclear magnetic resonance and infrared spectroscopy, along with X-ray analysis, could provide a blueprint for understanding the molecular structure of "(3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol" (Ryzhkova et al., 2020).

Chemical Reactions and Properties

Isoxazoles, including those with bromo and hydroxymethyl groups, participate in various chemical reactions, such as multicomponent transformations and cycloadditions. These reactions can lead to a wide range of biomedical applications, especially in regulating inflammatory diseases, hinting at the reactivity and functional utility of our target molecule (Ryzhkova et al., 2020).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, crystalline structure, and melting points, can be inferred from studies on similar isoxazole derivatives. For example, the crystal packing and hydrogen bonding patterns of chromeno[4,3-c]isoxazol-3-yl)methanols suggest that substituents on the isoxazole ring significantly affect the compound's physical properties (Rajalakshmi et al., 2012).

Chemical Properties Analysis

The chemical properties of isoxazolyl methanols, such as reactivity, stability under various conditions, and interactions with other chemical species, can be deduced from their synthesis and structural analysis. The detailed synthesis pathways and structural elucidations provide insights into the chemical behavior and potential applications of these compounds in various fields (Kim et al., 2005).

科学的研究の応用

Synthesis Techniques

Selective Synthesis : A study focused on the selective synthesis of 5-Amino-3-(pyrrol-2-yl)isoxazoles via the reaction of certain pyrroles with hydroxylamine in methanol, demonstrating a method that could potentially be applied to synthesize derivatives of (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol (Sobenina et al., 2005).

Supramolecular Interactions : Research on anisole derivatives, including compounds similar to (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol, revealed insights into their molecular structures and packing behavior, highlighting the role of Br atoms in mediating supramolecular interactions (Nestler et al., 2018).

Polyol Synthesis : A study on the double diastereoselective synthesis of syn,syn-Bis(1,2-isoxazolin-5-yl)methanol, which is structurally related to the compound of interest, suggests potential applications in creating new polyols (Kim et al., 2005).

Molecular and Structural Analysis

Crystal Structure Analysis : Research on the crystal structures of anisole derivatives, closely related to (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol, provided insights into their supramolecular patterns and the impact of Br atoms on molecular distances and arrangements (Nestler et al., 2018).

X-Ray Analysis : A study on the electrochemically induced transformation of related compounds in the presence of sodium bromide used X-ray analysis to establish the structure of a new compound, demonstrating the potential for similar analysis of (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol (Ryzhkova et al., 2020).

Biomedical Applications

Cytotoxic Activity : Research on isoxazole derivatives, which are structurally similar, showed cytotoxic activity against cancer cell lines, indicating potential biomedical applications for (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol (Rao et al., 2014).

Antibacterial Properties : A study on bromophenols derived from marine algae, which share some structural similarities, revealed significant antibacterial activity, suggesting possible applications for (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol in this area (Xu et al., 2003).

特性

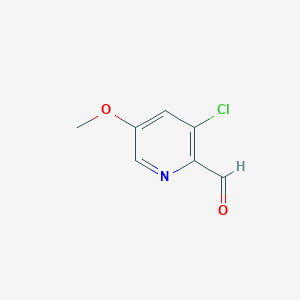

IUPAC Name |

[3-bromo-5-(hydroxymethyl)-1,2-oxazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO3/c6-5-3(1-8)4(2-9)10-7-5/h8-9H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUQVBZEXANGIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(ON=C1Br)CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)

![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2489840.png)

![1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2489843.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489847.png)

![Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2489849.png)